2'-Benzyloxyacetophenone

Phase-Transfer Catalysis Microwave-Assisted Synthesis Regioselective O-Alkylation

2'-Benzyloxyacetophenone (CAS 31165-67-0), also referred to as 2-benzyloxyacetophenone or 1-[2-(benzyloxy)phenyl]ethanone, is an ortho-substituted aromatic ketone (C₁₅H₁₄O₂; MW 226.27 g/mol) that serves as a critical pharmaceutical intermediate. It is a key building block for the manufacture of diuretics, antihypertensives, platelet antiaggregants, lipoxygenase inhibitors, analgesics, prostaglandins, and agents for metabolic disorders.

Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
CAS No. 31165-67-0
Cat. No. B1268031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Benzyloxyacetophenone
CAS31165-67-0
Molecular FormulaC15H14O2
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2
InChIInChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3
InChIKeyZJABPUSDYOXUKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Benzyloxyacetophenone (CAS 31165-67-0): A Multi-Purpose ortho-Substituted Pharmaceutical Intermediate for Targeted Procurement


2'-Benzyloxyacetophenone (CAS 31165-67-0), also referred to as 2-benzyloxyacetophenone or 1-[2-(benzyloxy)phenyl]ethanone, is an ortho-substituted aromatic ketone (C₁₅H₁₄O₂; MW 226.27 g/mol) that serves as a critical pharmaceutical intermediate. It is a key building block for the manufacture of diuretics, antihypertensives, platelet antiaggregants, lipoxygenase inhibitors, analgesics, prostaglandins, and agents for metabolic disorders [1]. Physicochemically, it is a low-melting solid (mp 38 °C) with a logP of 3.47 and water solubility limited to 0.063 g/L . This evidence guide provides quantitative, comparator-anchored rationales that distinguish this specific regioisomer from its closest positional and functional analogs.

Why Positional Isomers and Hydroxy-Analogs Cannot Substitute for 2'-Benzyloxyacetophenone (CAS 31165-67-0) in Validated Synthetic Routes


In pharmaceutical intermediate procurement, substituting 2'-benzyloxyacetophenone with its 3'- or 4'-regioisomer, or reverting to the unprotected 2'-hydroxy precursor, introduces quantifiable penalties: divergent melting points (38 °C vs. 91–94 °C for the 4'-isomer vs. ~25–30 °C for the 3'-isomer), drastically different aqueous solubility (0.063 g/L vs. ≥4.53 g/L for hydroxy analogs), altered lipophilicity (logP 3.47 vs. 1.96 for 2'-hydroxyacetophenone), and wholly distinct downstream synthetic applicability. Critically, the ortho-benzyloxy substitution pattern is required by specific patented routes—such as the condensation with 2,3,4-trimethoxyphenethylamine to form anti-diabetic and anti-thrombotic candidates—where the 4'-isomer cannot participate [1]. The MISL-PTC synthesis achieves 100% regioselectivity for the ortho product; generic substitution would necessitate complete re-validation of each synthetic sequence and biological profile, negating any perceived cost advantage.

Quantitative Evidence Guide: 2'-Benzyloxyacetophenone (31165-67-0) vs. Closest Analogs and Alternatives


Synthesis Selectivity: MISL-PTC Delivers 100% ortho Selectivity vs. Liquid–Liquid PTC That Produces By-Products

In a direct head-to-head comparison, the microwave-irradiated solid–liquid phase transfer catalysis (MISL-PTC) method for O-alkylation of o-hydroxyacetophenone with benzyl chloride achieves 100% selectivity for the ortho product at 80 °C. The conventional liquid–liquid (L–L) PTC method under identical thermal conditions is significantly slower and produces by-products that require chromatographic separation [1]. This selectivity difference directly impacts procurement: MISL-PTC-produced material requires fewer purification steps, translating to higher batch-to-batch consistency and lower downstream processing costs.

Phase-Transfer Catalysis Microwave-Assisted Synthesis Regioselective O-Alkylation Green Chemistry

Melting Point and Physical Form: 2'-Benzyloxyacetophenone as a Room-Temperature Solid vs. Liquid or High-Melting Isomers

2'-Benzyloxyacetophenone is a solid at ambient temperature with a melting point of 38 °C , positioning it between the low-melting liquid 2'-hydroxyacetophenone (mp 4–6 °C) and the high-melting 4'-benzyloxy isomer (mp 91–94 °C) . The 3'-benzyloxy isomer is a liquid at ~25–30 °C . This 38 °C melting point is operationally significant: the compound can be handled as a solid under standard laboratory conditions (≤25 °C) yet is readily liquefied with mild warming, facilitating transfer and dispensing. The 4'-isomer requires heating above 90 °C to melt, increasing energy input for liquid-phase reactions, while 2'-hydroxyacetophenone is a reactive liquid prone to oxidation.

Physicochemical Characterization Solid-State Handling Isomer Differentiation Formulation

Water Solubility: 72-Fold Lower Aqueous Solubility vs. 2'-Hydroxyacetophenone Dictates Extraction and Purification Strategy

2'-Benzyloxyacetophenone exhibits a measured water solubility of 0.063 g/L at 25 °C, classifying it as practically insoluble . In contrast, its unprotected precursor 2'-hydroxyacetophenone has a water solubility of 4.53 g/L (ALOGPS predicted) [1], representing an approximately 72-fold difference. The 4'-benzyloxy isomer is reported as qualitatively 'soluble' in water by multiple vendors, although a precise value is not established [class-level inference]. This large solubility differential means that 2'-benzyloxyacetophenone partitions strongly into organic phases during aqueous workup, enabling higher recovery in liquid–liquid extraction and reducing product loss to aqueous waste streams.

Solubility Extraction Efficiency LogP-LogS Correlation Workup Optimization

Pharmaceutical Intermediate Scope: 2'-Isomer Serves Cardiovascular/Metabolic Drug Classes Distinct from the 4'-Isomer's Antiviral/Antidiabetic Protein-Target Portfolio

Published and patent literature assigns non-overlapping drug-class applications to the regioisomers. 2'-Benzyloxyacetophenone is documented as an intermediate for diuretics, antihypertensives, platelet antiaggregants, lipoxygenase inhibitors, non-steroidal analgesics, prostaglandins, and agents treating metabolic disorders [1]. Separate patent families—such as Tanabe Seiyaku's anti-diabetic and anti-thrombotic compounds—specifically require the 2-benzyloxy substitution for condensation with 2,3,4-trimethoxyphenethylamine [2]. Conversely, the 4'-isomer is predominantly employed in preparing inhibitors of hepatitis C virus (HCV) polymerase, glucosylceramide synthase, and protein tyrosine phosphatase 1B (PTP1B) . These are fundamentally distinct therapeutic target classes; no cross-utilization has been reported.

Pharmaceutical Intermediate Drug Class Differentiation Cardiovascular Agents HCV Inhibitors Patent-Embedded Routes

Lipophilicity (LogP): 3.47 for 2'-Benzyloxyacetophenone vs. 1.96 for 2'-Hydroxyacetophenone — 32-Fold Higher Octanol–Water Partitioning

The calculated logP of 2'-benzyloxyacetophenone is 3.47 , compared to an experimental logP of 1.96 for 2'-hydroxyacetophenone . This represents a ΔlogP of +1.51 units, corresponding to an approximately 32-fold higher octanol–water partition coefficient. The three benzyloxy regioisomers (2'-, 3'-, and 4'-) share a logP of approximately 3.47, so lipophilicity does not differentiate among them; however, it sharply distinguishes the benzyl-protected series from the free hydroxy precursor. The logP of 3.47 falls within the optimal range (1–5) for passive membrane permeability, supporting the compound's documented in vitro and in vivo anticancer activity in HL-60 leukemia cells where mitochondrial membrane potential and cAMP modulation have been observed .

Lipophilicity LogP Membrane Permeability Drug-Likeness ADME Prediction

High-Confidence Application Scenarios for 2'-Benzyloxyacetophenone (CAS 31165-67-0) Based on Quantitative Evidence


Cardiovascular and Metabolic Drug Intermediate Manufacturing (Diuretics, Antihypertensives, Antiaggregants)

2'-Benzyloxyacetophenone is explicitly validated as a pharmaceutical intermediate for diuretics, antihypertensives, platelet antiaggregants, and metabolic disorder agents [1]. The documented 100% regioselectivity of the MISL-PTC synthesis method ensures that the ortho product can be manufactured at scale without isomeric contamination, meeting the stringent identity specifications required for active pharmaceutical ingredient (API) intermediate procurement. The low water solubility (0.063 g/L) and moderate logP (3.47) facilitate organic-phase reaction sequences typical of cardiovascular drug synthesis.

Oncology Research: HL-60 Leukemia Cell-Based Anticancer Screening and Mitochondrial Toxicity Studies

The compound has demonstrated inhibitory activity against HL-60 leukemia cells, with documented effects on mitochondrial membrane potential dissipation and cAMP level reduction, and has shown anticancer activity both in vitro and in vivo . Its classification as a β-unsaturated ketone related to chalcones—a well-known anticancer scaffold—further supports its use as a starting material or reference compound in oncology drug discovery programs. The logP of 3.47 and substantial lipophilicity relative to hydroxy analogs are consistent with mitochondrial membrane penetration.

Antifungal Drug Design Scaffold: 2-Benzyloxyphenyl Core for Azole Antifungal Derivatives

The 2-benzyloxyphenyl scaffold, derived from 2'-benzyloxyacetophenone, has been employed in the design of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives, which were evaluated against pathogenic fungi. One derivative, 1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone hydrochloride, exhibited comparable or superior antifungal potency to fluconazole [2]. This establishes the ortho-benzyloxy substitution pattern as a non-interchangeable pharmacophoric element; the 4'-benzyloxy isomer is not documented in antifungal azole design, making CAS verification essential.

Anti-Diabetic and Anti-Thrombotic Agent Synthesis via Patented 2-Benzyloxyphenylglyoxal Condensation Route

A specific patent family (Tanabe Seiyaku) discloses the condensation of 2-benzyloxyphenylglyoxal hydrate—itself derived from 2'-benzyloxyacetophenone—with 2,3,4-trimethoxyphenethylamine to yield racemic and optically active benzylalcohol derivatives with anti-diabetic and anti-thrombotic activity [3]. This route is regiospecific to the ortho isomer; the 4'- and 3'-benzyloxy congeners cannot replicate the same condensation trajectory. For procurement supporting this patented synthesis, CAS number 31165-67-0 is a non-negotiable specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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